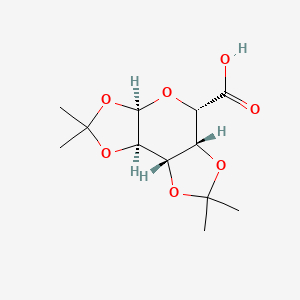
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid
Vue d'ensemble
Description
1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose, also known as 1,2:3,4-di-O-isopropylidene-alpha-D-galacturonic acid, is a chemical compound with the molecular formula C12H20O6 . It is a derivative of D-galactose, which is a sugar acid and an oxidized form of D-galactose . It is mainly used in biochemical reactions and as a medicine intermediate .
Synthesis Analysis
The synthesis of 1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals. Among these, the 3,4-O-isopropylidene derivatives can be obtained with high yield.
Molecular Structure Analysis
The molecular structure of 1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid has been analyzed using Nuclear Magnetic Resonance (NMR) and molecular modeling experiments . The conformation of the six-membered rings plays an important role in its structure .
Chemical Reactions Analysis
1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid is used to produce diacetone-d-galacturonic acid and oxalic acid . It is mainly used in biochemical reactions and as a medicine intermediate .
Physical And Chemical Properties Analysis
1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid is a liquid at 20°C . It has a molecular weight of 260.29 . It should be stored under inert gas and is sensitive to moisture .
Applications De Recherche Scientifique
-
Synthesis of other compounds : 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid is often used as a starting material in the synthesis of other complex molecules . For example, it has been used in the synthesis of 1,2;3,4-Di-O-isopropylidene-L-galactose .
-
Conformational Analysis : This compound has been used in studies related to conformational analysis. For instance, a study conducted in 1994 used Nuclear Magnetic Resonance and Molecular Modeling to analyze the conformation of 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose .
-
Chemical Education : It has been used in educational settings to teach students about the conformation of six-membered rings .
-
Drug Delivery Systems : This compound has been used in the development of drug delivery systems . For instance, it was used to synthesize well-defined aldehyde-functionalized glycopolymers via reversible addition-fragmentation chain transfer (RAFT) copolymerization . These glycopolymers were found to be hydrolytically degradable due to their main-chain polyester structures . The deprotected copolymer could conjugate anticancer drug DOX via an acid-labile Schiff base linkage to form DOX-loaded micelles in a high drug loading level .
-
Synthesis of Complex Molecules : It has been used as a precursor for a wide range of intriguing materials whose function would depend largely upon tertiary structure and intermolecular interactions .
-
Biochemical Reactions : Diacetone-D-galactose, which can be produced from this compound, is used in biochemical reactions and as a medicine intermediate .
-
Chemical Education : This compound is often used in educational settings to teach students about the conformation of six-membered rings .
-
Synthesis of Complex Molecules : It has been used as a precursor for a wide range of intriguing materials whose function would depend largely upon tertiary structure and intermolecular interactions .
-
Biochemical Reactions : Diacetone-D-galactose, which can be produced from this compound, is used in biochemical reactions and as a medicine intermediate .
Propriétés
IUPAC Name |
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-11(2)16-5-6(17-11)8-10(15-7(5)9(13)14)19-12(3,4)18-8/h5-8,10H,1-4H3,(H,13,14)/t5-,6+,7+,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDAMQVWECBJLO-WASRKXDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365160 | |
| Record name | (3aR,5S,5aR,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid | |
CAS RN |
25253-46-7 | |
| Record name | (3aR,5S,5aR,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




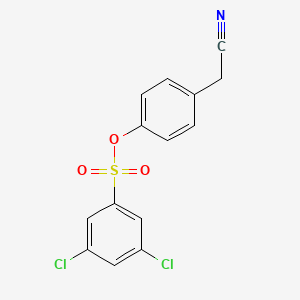
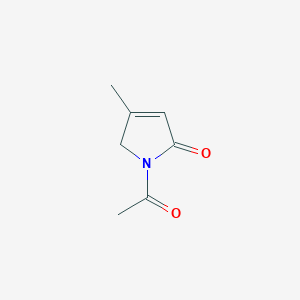

![1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane](/img/structure/B1597157.png)

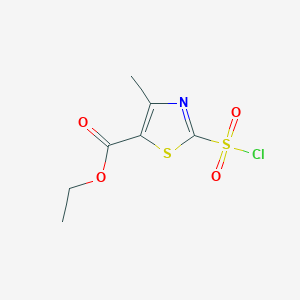
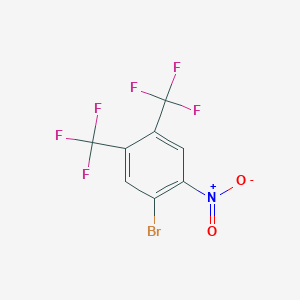
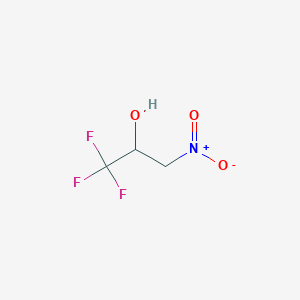


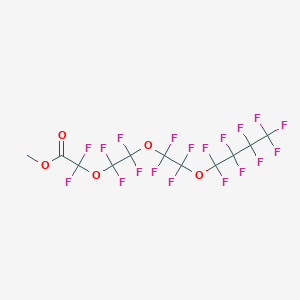
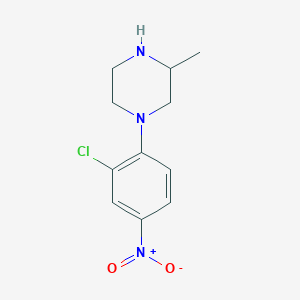
![5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole](/img/structure/B1597169.png)